Methyl 6-methoxy-5-methylpyridine-3-carboxylate
Overview
Description
“Methyl 6-methoxy-5-methylpyridine-3-carboxylate” is a chemical compound with the CAS Number: 234107-97-2. It has a molecular weight of 181.19 . The IUPAC name for this compound is methyl 6-methoxy-5-methylnicotinate .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H11NO3/c1-6-4-7 (9 (11)13-3)5-10-8 (6)12-2/h4-5H,1-3H3 . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
- Methyl 6-methoxy-5-methylpyridine-3-carboxylate serves as a key intermediate in the synthesis of various chemical compounds. One study highlights an efficient synthetic route for related compounds, emphasizing the regioselectivity and conversion processes involved in its synthesis (Horikawa, Hirokawa, & Kato, 2001).
- Another research discusses the preparation of a carboxylic acid moiety of a dopamine and serotonin receptors antagonist, starting with a similar compound. This synthesis involves multiple steps including reaction with methylamine and methoxylation (Hirokawa, Horikawa, & Kato, 2000).
Applications in Complex Compound Synthesis
- This compound plays a role in the synthesis of pyrazole derivatives, as indicated in a study where it appeared as a by-product in a reaction. This highlights its potential utility in creating complex molecular structures (Pathirana, Sfouggatakis, & Palaniswamy, 2013).
Role in the Development of New Ligands and Complexes
- Research on the development of new ligands and complexes often involves this compound. For example, a study on the synthesis of bipyridine ligands and their metal complexes includes the use of related pyridine derivatives (Galenko, Novikov, Shakirova, Shakirova, Kornyakov, Bodunov, & Khlebnikov, 2019).
Contribution to Pharmacological Research
- The compound's derivatives are also explored in pharmacological research. For instance, a study synthesized various tetrahydropyrimidine derivatives starting from a related compound, exploring their potential antihypertensive and anti-inflammatory properties (Chikhale, Bhole, Khedekar, & Bhusari, 2009).
Crystal and Molecular Structure Analysis
- In a recent study, the crystal and molecular structures of a closely related compound were investigated, demonstrating the importance of these compounds in structural chemistry and material science (Richter, Goddard, Schönefeld, Imming, & Seidel, 2023).
Safety and Hazards
This compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards. The hazard statements associated with this compound are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other exposed areas thoroughly after handling .
Mechanism of Action
Target of Action
The primary targets of Methyl 6-methoxy-5-methylpyridine-3-carboxylate are currently unknown. This compound is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrrole
Mode of Action
As a pyridine derivative, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and electrostatic interactions . The methoxy and methyl groups may also influence the compound’s interactions with its targets.
Biochemical Pathways
Pyridine derivatives can participate in various biochemical reactions, including redox reactions and the formation of coenzymes . .
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME), have not been reported in the literature. The compound’s bioavailability would depend on these properties. As a small, lipophilic molecule, it may be well-absorbed and distributed throughout the body .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interactions with its targets and its stability . .
Biochemical Analysis
Biochemical Properties
Methyl 6-methoxy-5-methylpyridine-3-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with nicotinic acid receptors and enzymes involved in the pyridine nucleotide cycle . These interactions are crucial for its role in modulating biochemical pathways and cellular functions.
Cellular Effects
This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of nicotinic acid receptors, leading to changes in cell signaling and gene expression . Additionally, it can impact cellular metabolism by influencing the pyridine nucleotide cycle.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context . These interactions can lead to changes in gene expression and cellular function, making it a valuable tool in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under standard laboratory conditions, but its long-term effects on cellular function can vary depending on the experimental setup . In vitro and in vivo studies have provided insights into its temporal effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can modulate biochemical pathways without causing significant adverse effects . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors in the pyridine nucleotide cycle, influencing metabolic flux and metabolite levels . These interactions are crucial for its role in modulating cellular metabolism and biochemical reactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments, influencing its biochemical activity and function.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are essential for its activity and function in biochemical processes.
Properties
IUPAC Name |
methyl 6-methoxy-5-methylpyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-6-4-7(9(11)13-3)5-10-8(6)12-2/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHJIMBSUHCONW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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